molecular formula C19H18Cl2O2 B157060 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione CAS No. 130745-77-6

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione

Cat. No. B157060
CAS RN: 130745-77-6
M. Wt: 349.2 g/mol
InChI Key: BWARYGHRIRQXMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pentane-2,4-dione derivatives is a topic of interest in several papers. For instance, derivatives such as 3-[Bis(alkylthio)methylene]pentane-2,4-diones have been synthesized and used as thiol equivalents in thia-Michael addition reactions . Another derivative, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These studies demonstrate the versatility of pentane-2,4-dione as a core structure for synthesizing a wide range of compounds with potential applications in organic chemistry and materials science.

Molecular Structure Analysis

The molecular structure of pentane-2,4-dione derivatives has been extensively studied. For example, the crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione were determined, revealing a slightly twisted molecule with a highly twisted E,E-conformation . This conformation was found to be consistent in both solid and solution states, as evidenced by spectroscopic data. Similarly, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was determined, showing intermolecular weak hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of pentane-2,4-dione derivatives has been explored in various chemical reactions. The thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as thiol equivalents have been successfully performed under both solvent-free and aqueous conditions . These reactions resulted in the formation of β-keto sulfides in high yields, indicating the high efficiency of these derivatives in conjugate addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentane-2,4-dione derivatives have been characterized using various spectroscopic and analytical techniques. For instance, the physicochemical and solvatochromic properties of 3-(para-substituted phenylhydrazo)pentane-2,4-diones were studied, revealing their high thermal stability and dependence of UV-vis absorption on the para substituent . The vibrational frequencies and hydrogen bond strengths of enol forms of chlorinated and thio-substituted pentane-2,4-diones were also investigated, providing insights into the effects of substituents on the molecular structure and stability .

Scientific Research Applications

Liquid Crystal Research

Research on methylene-linked liquid crystal dimers, such as those containing chlorophenyl groups, has advanced our understanding of liquid crystals' transitional properties. These studies reveal the existence of unique nematic phases, including twist-bend nematic phases, attributed to the specific geometric configurations of the compounds involved. The detailed examination of these materials contributes significantly to the field of liquid crystal technology, potentially influencing the development of new display technologies and materials science applications (Henderson & Imrie, 2011).

Environmental and Toxicological Studies

Investigations into the environmental and toxicological impacts of organochlorine compounds, such as DDT and its metabolites, offer crucial insights into the persistence, bioaccumulation, and endocrine-disrupting potential of these substances. This research is vital for understanding the long-term environmental and health implications of chlorophenyl-containing compounds, which could extend to compounds like 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione, given their structural similarities and potential for similar environmental behaviors and effects (Burgos-Aceves et al., 2021).

Synthesis and Application of Functional Materials

The synthesis of compounds such as 5,5′-Methylene-bis(benzotriazole) demonstrates the potential for chlorophenyl-methylated compounds in creating materials with specific functions, such as metal passivators and light-sensitive materials. These applications are critical in various fields, including materials science, chemistry, and engineering, showcasing the versatility of these compounds in contributing to the development of new technologies and materials (Gu et al., 2009).

Understanding Environmental Contaminants

Research on the fate of chlorophenols and organochlorine compounds in the environment, such as their toxic effects, persistence, and bioaccumulation, is crucial for environmental monitoring and pollution control strategies. This research helps in developing better waste management practices and environmental policies to mitigate the impact of these contaminants (Krijgsheld & Gen, 1986).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus affecting the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate them. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these substances within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution is essential for the compound to exert its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.

properties

IUPAC Name

3,3-bis[(4-chlorophenyl)methyl]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2O2/c1-13(22)19(14(2)23,11-15-3-7-17(20)8-4-15)12-16-5-9-18(21)10-6-16/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWARYGHRIRQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396966
Record name 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130745-77-6
Record name 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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